![molecular formula C22H25ClN4O B2866860 (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acrylamide CAS No. 2035003-88-2](/img/structure/B2866860.png)
(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C22H25ClN4O and its molecular weight is 396.92. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Evaluation
(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acrylamide and its related compounds have shown significant potential in antibacterial and anticancer applications. A study by Bondock and Gieman (2015) found that related acrylamide compounds demonstrated potent antibacterial activity against S. aureus, as well as broad-range activity against various tumor cell lines, indicating their potential in developing new treatments for bacterial infections and cancer (Bondock & Gieman, 2015).
TRPV1 Antagonism
Research by Gavva et al. (2005) on TRPV1, a receptor activated by various stimuli like capsaicin and protons, explored the interaction with antagonists related to acrylamide compounds. Their findings suggest that certain acrylamide derivatives can effectively act as antagonists, potentially useful in modulating this receptor for therapeutic purposes (Gavva et al., 2005).
Graft Polymerization on Cellulose
In the field of material science, Hong, Liu, and Sun (2009) demonstrated the utility of acrylamide in graft polymerization on cellulose. This process, involving UV-induced polymerization, leads to the creation of materials with enhanced properties, such as improved antibacterial abilities, which can have various industrial applications (Hong, Liu, & Sun, 2009).
Structure and Packing of Monomers
Goswami et al. (2015) conducted a study on the structure and packing of acrylamide monomers. This research provides valuable insights into the molecular arrangement of these compounds, which is crucial for understanding their reactivity and potential applications in polymer science (Goswami et al., 2015).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O/c23-19-7-3-1-5-16(19)9-10-22(28)24-18-11-13-27(14-12-18)21-15-17-6-2-4-8-20(17)25-26-21/h1,3,5,7,9-10,15,18H,2,4,6,8,11-14H2,(H,24,28)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBIVMAOMNULEF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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